molecular formula C25H30N4O3 B2480952 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide CAS No. 1223270-43-6

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2480952
CAS No.: 1223270-43-6
M. Wt: 434.54
InChI Key: RXCMRXFICZFADK-UHFFFAOYSA-N
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Description

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide is a synthetic benzamide derivative intended for research applications in chemical biology and drug discovery. Benzamide scaffolds are recognized in scientific literature for their diverse biological activities and are frequently investigated as core structures in the development of pharmacologically active compounds . For instance, certain benzamide compounds have been identified as potent inhibitors of specific receptors, such as the P2X7 receptor, which is a target in inflammation research . Other research-grade benzamides have shown utility as histone deacetylase (HDAC) inhibitors, providing tools for studying epigenetics and cellular differentiation . The structural features of this particular compound—including the cyanocycloheptyl moiety and the ethoxyphenyl group—suggest potential for investigating novel mechanisms of action and structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-2-32-22-13-11-21(12-14-22)28-24(31)19-7-9-20(10-8-19)27-17-23(30)29-25(18-26)15-5-3-4-6-16-25/h7-14,27H,2-6,15-17H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCMRXFICZFADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield N-(4-ethoxyphenyl)benzamide.

    Introduction of the 2-Oxoethylamino Group: The next step involves the introduction of the 2-oxoethylamino group. This can be achieved by reacting N-(4-ethoxyphenyl)benzamide with ethyl chloroformate and ammonia to form the corresponding carbamate, which is then hydrolyzed to yield the desired 2-oxoethylamino group.

    Addition of the 1-Cyanocycloheptyl Group: The final step involves the introduction of the 1-cyanocycloheptyl group. This can be accomplished by reacting the intermediate product with 1-cyanocycloheptylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name R1 (Benzamide Substituent) R2 (N-Substituent) Molecular Weight (g/mol) Notable Properties Source
Target Compound 4-[[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]amino] 4-ethoxyphenyl 545.65 High lipophilicity (logP ~4.2*) N/A
2-((2-((4-Cyanophenyl)amino)-2-oxoethyl)amino)-N-(4-fluorophenyl)benzamide (Compound 26, Ev6) 2-((4-Cyanophenyl)amino)-2-oxoethyl 4-fluorophenyl 388.40 Fluorescent properties
4-Bromo-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide (Ev5) Cyclooctylidenehydrazino-2-oxoethyl 4-ethoxyphenyl 621.50 15-LOX inhibition (docking score: -25.582)
(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g, Ev11) Imidazole-hexyloxy Gly-Phe-NH₂ 492.26 Peptide-like backbone; moderate yield (35%)
2-Methoxy-N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide (Ev15) 2-oxo-2-(4-sulfamoylanilino)ethyl 2-methoxyphenyl 407.43 Sulfonamide group; lower logP (~2.8)

*Estimated using computational tools (e.g., XLogP3).

Key Observations:

Cycloheptyl vs. Aromatic Substituents: The target compound’s 1-cyanocycloheptyl group increases steric bulk and lipophilicity compared to analogs with aromatic R1 groups (e.g., 4-cyanophenyl in Compound 26). This may enhance membrane permeability but reduce aqueous solubility .

Ethoxy vs. Fluoro/Methoxy Groups : The 4-ethoxyphenyl substituent offers greater metabolic stability than 4-fluorophenyl (Compound 26) or 4-methoxyphenyl (Ev15) due to reduced oxidative susceptibility .

Docking and Computational Studies

While direct docking data for the target compound is unavailable, analogs provide insights:

  • Compound 5 (Ev5) : Exhibited a 15-LOX docking score of -23.495, attributed to its benzothiazole-thioacetamide backbone .
  • Compound 6 (Ev5): Achieved a higher score (-25.582) with a cyclooctylidenehydrazino group, underscoring the role of bulky substituents in enzyme interaction .

The target compound’s cycloheptyl cyan group may similarly enhance binding affinity to hydrophobic enzyme pockets.

Biological Activity

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide, with the CAS number 1223270-43-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3C_{25}H_{30}N_{4}O_{3}, with a molecular weight of 434.5 g/mol. The structure features a benzamide core substituted with a 4-ethoxyphenyl group and a 2-oxoethylamino group modified with a 1-cyanocycloheptyl moiety.

PropertyValue
Molecular FormulaC₁₈H₃₀N₄O₃
Molecular Weight434.5 g/mol
CAS Number1223270-43-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzamide Core : Reacting 4-ethoxybenzoic acid with thionyl chloride forms the acid chloride, which is then reacted with aniline to yield N-(4-ethoxyphenyl)benzamide.
  • Introduction of the 2-Oxoethylamino Group : This is achieved by reacting N-(4-ethoxyphenyl)benzamide with ethyl chloroformate and ammonia, followed by hydrolysis to yield the desired group.

Biological Mechanisms

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have investigated the cytotoxic effects of similar compounds on various cancer cell lines. For instance:

  • Cytotoxic Activity : A related study evaluated compounds against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Mechanism of Action : Research has shown that these compounds can induce apoptosis in cancer cells, as evidenced by Hoechst staining techniques that revealed increased sub-G1 cell populations following treatment .
  • Histone Deacetylase Inhibition : Similar benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. These compounds demonstrated selectivity and potency against HDACs, contributing to their antiproliferative effects .

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